5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-4-5)3-7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBQGOYOGIWYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745068 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335050-19-5 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
The most common synthetic approach to 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine involves the selective bromination of 2-(2,2,2-trifluoroethyl)pyridine at the 5-position of the pyridine ring. This is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Starting material: 2-(2,2,2-trifluoroethyl)pyridine
- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvents: Inert organic solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3)
- Temperature: Controlled low to moderate temperatures to ensure regioselectivity and avoid polybromination
- Reaction time: Typically several hours under stirring to achieve complete conversion
This method relies on the electrophilic aromatic substitution mechanism where the bromine electrophile selectively attacks the 5-position of the pyridine ring due to electronic and steric effects imparted by the 2-(2,2,2-trifluoroethyl) substituent.
Purification
After completion, the reaction mixture is subjected to work-up procedures such as aqueous quenching, extraction, and purification by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure this compound.
Industrial Scale Production
Industrial methods for producing this compound generally follow the laboratory bromination route but incorporate process intensification techniques:
- Continuous flow reactors: To improve reaction control, heat dissipation, and safety when handling bromine
- Automated reagent dosing: For precise control of bromine or NBS addition to minimize side reactions
- Large-scale purification: Employing recrystallization or preparative chromatography to ensure high purity for pharmaceutical or agrochemical applications
These methods allow for enhanced yield, reproducibility, and scalability.
Alternative Synthetic Approaches (Inferred from Related Compounds)
While direct literature on alternative syntheses of this compound is limited, insights can be drawn from related trifluoromethylated pyridine derivatives:
- Starting from halogenated pyridine precursors: For example, 5-bromopyridine derivatives can be alkylated with trifluoroethyl reagents under nucleophilic substitution or metal-catalyzed coupling conditions.
- Use of copper(II) bromide or other brominating catalysts: To facilitate selective bromination under milder conditions.
- Diazotization and Sandmeyer-type reactions: To introduce bromine substituents on pyridine rings starting from amino precursors, although this is less common for this specific compound.
These alternative routes may be explored for improved selectivity or yield but require further optimization.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| Bromination of 2-(2,2,2-trifluoroethyl)pyridine | 2-(2,2,2-trifluoroethyl)pyridine | Br2 or NBS | Dichloromethane, chloroform | Controlled temperature, stirring | Most common, selective bromination at 5-position |
| Industrial continuous flow bromination | Same as above | Br2 or NBS | Organic solvents | Automated dosing, flow reactor | Scalable, efficient, high purity |
| Alkylation of 5-bromopyridine | 5-Bromopyridine derivatives | Trifluoroethyl reagents | Polar aprotic solvents | Metal catalysis or nucleophilic substitution | Alternative route, less common |
| Diazotization and Sandmeyer reaction | Amino-substituted pyridine | CuBr or CuBr2 | Aqueous acidic medium | Low temperature | Less common, more steps |
Research Findings and Notes
- The regioselectivity of bromination is influenced by the electron-withdrawing trifluoroethyl group at the 2-position, which directs electrophilic substitution to the 5-position.
- Use of N-bromosuccinimide (NBS) offers milder reaction conditions and better control compared to elemental bromine, reducing side reactions.
- Solvent choice impacts reaction rate and selectivity; dichloromethane is preferred for its inertness and ability to dissolve both reactants and brominating agents.
- Industrial processes emphasize safety and environmental considerations, favoring continuous flow systems to handle hazardous bromine safely.
- Purification techniques such as recrystallization and chromatography are critical to obtain high-purity product suitable for downstream applications.
This comprehensive overview synthesizes the available data on the preparation of this compound, highlighting the predominant bromination method of 2-(2,2,2-trifluoroethyl)pyridine and the considerations for industrial production. Alternative synthetic strategies, while less documented, offer potential avenues for future research and process development.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium(II) acetate and bases such as potassium carbonate.
Major Products Formed
Substitution: Formation of 2-(2,2,2-trifluoroethyl)pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(2,2,2-trifluoroethyl)pyridine.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for drug design. This compound can be utilized in the development of novel therapeutics targeting a range of diseases.
Case Study: Anticancer Agents
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, modifications on the pyridine ring can lead to enhanced activity against specific cancer cell lines. The introduction of the 5-bromo and trifluoroethyl substituents may contribute to improved selectivity and potency in these applications.
Agrochemicals
Pesticide Development
The compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The trifluoroethyl group can enhance the biological activity of the resulting compounds, making them effective against various pests while potentially reducing toxicity to non-target organisms.
Research Findings
Studies have shown that fluorinated compounds often exhibit increased biological activity compared to their non-fluorinated counterparts. This characteristic can be leveraged to design more effective agrochemical agents with lower environmental impact.
Material Science
Polymer Synthesis
this compound can be used in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and electronic components.
Case Study: Fluorinated Coatings
Fluorinated polymers derived from this compound have been investigated for use in protective coatings that require high durability and resistance to harsh chemicals. The unique properties of fluorinated materials make them ideal candidates for applications in aerospace and automotive industries.
Chemical Synthesis
Reagent in Organic Chemistry
In organic synthesis, this compound can act as a reagent or catalyst in various chemical reactions. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)
- Molecular Formula: C₇H₅BrF₃NO
- Substituent : A trifluoroethoxy (-OCF₂CF₃) group replaces the trifluoroethyl group.
- This may enhance solubility in polar solvents but reduce lipophilicity. The similarity score between the two compounds is 0.76 .
5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)
- Molecular Formula: C₆H₃BrF₃NO
- Substituent : A trifluoromethyl (-CF₃) group at position 3 and a hydroxyl (-OH) group at position 2.
- Key Differences: The hydroxyl group introduces acidity (pKa ~8–10), enabling deprotonation under basic conditions. Similarity score: 0.93 .
5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5)
- Molecular Formula : C₆H₃BrF₃N
- Substituent : A trifluoromethyl (-CF₃) group directly attached to the pyridine ring at position 2.
- Key Differences : The absence of a methylene spacer (compared to trifluoroethyl) increases electronegativity and steric hindrance, which may reduce reactivity in nucleophilic aromatic substitution. This compound is widely used in Suzuki-Miyaura couplings .
Alkyl vs. Fluoroalkyl Substituents
5-Bromo-2-ethyl-4-methylpyridine (CAS 1159820-58-2)
- Molecular Formula : C₈H₁₀BrN
- Substituent : Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 2 and 3.
- Key Differences: Non-fluorinated alkyl groups reduce electron-withdrawing effects, making the pyridine ring more nucleophilic. This compound has a high structural similarity score (0.94) to the target molecule but lacks fluorinated moieties, impacting metabolic stability and hydrophobicity .
5-Bromo-2-(tert-butyl)pyridine (CAS 39919-58-9)
Heterocyclic and Fused-Ring Analogs
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)
- Molecular Formula : C₉H₉BrN₂
- Structure : A fused pyrrolopyridine ring system with an ethyl group at position 2.
- The bromine atom remains reactive for cross-coupling .
Table 1: Key Properties of Selected Compounds
Table 2: Reactivity in Cross-Coupling Reactions
Biological Activity
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrFN, with a molecular weight of approximately 240.02 g/mol. Its structure includes a pyridine ring substituted with a bromine atom at the 5-position and a 2,2,2-trifluoroethyl group at the 2-position. The presence of these functional groups contributes to its lipophilicity and reactivity, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes by binding to their active sites or allosteric sites. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity.
- Receptor Modulation : The trifluoroethyl group may enhance the compound's ability to interact with lipid membranes and intracellular targets, influencing receptor activity and cellular signaling pathways.
- Ion Channel Interaction : Related pyridine derivatives have shown potential in inhibiting transient receptor potential A1 (TRPA1) channels, which are involved in pain sensation and inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) :
- IC: 0.126 µM
- Significant inhibition of cell proliferation was observed compared to non-cancerous MCF10A cells.
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, making it a promising candidate for further development .
Case Study 1: Anticancer Efficacy
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in:
- A marked reduction in tumor size.
- Inhibition of lung metastasis more effectively than established compounds like TAE226.
These results underscore the potential therapeutic benefits of this compound in cancer treatment .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor invasion and metastasis. This inhibition was linked to the bromine atom's ability to form specific interactions within the enzyme's active site .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a bromopyridine precursor and a trifluoroethyl boronic acid derivative under Pd catalysis can introduce the trifluoroethyl group. Reaction temperature (80–120°C) and solvent choice (e.g., THF or DMF) significantly impact yield, with DMF favoring higher conversion rates due to its polar aprotic nature . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as validated by HPLC .
Q. How is the compound characterized, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR : H and F NMR verify the trifluoroethyl group (δ ~3.8 ppm for CHCF; F signals at -65 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for CHBrFN: 248.96 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is light-sensitive and hygroscopic. Store at -20°C under inert gas (Ar/N) in amber vials. Stability tests (TGA/DSC) show decomposition onset at ~150°C, requiring avoidance of high-temperature processing .
Advanced Research Questions
Q. How does the trifluoroethyl group influence electronic and steric properties in catalytic applications?
- Methodological Answer : The strong electron-withdrawing effect of CF (Hammett σ = 0.43) enhances electrophilicity at the pyridine ring, facilitating cross-coupling reactions. Steric effects are minimal due to the linear CF group, allowing efficient metal coordination (e.g., Pd in C–N bond formation). Computational studies (DFT) reveal a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Q. What is the role of this compound in enzyme inhibition, particularly targeting CYP1B1?
- Methodological Answer : The bromine atom acts as a leaving group, enabling covalent binding to CYP1B1’s heme center. In vitro assays (e.g., ethoxyresorufin-O-deethylase) show IC values <1 μM, comparable to steroidal inhibitors like 2-(pyridin-3-yl)estradiol. Docking simulations (AutoDock Vina) indicate hydrogen bonding between the pyridine N and Arg-375 residue, critical for inhibitory potency .
Q. How do substituent modifications (e.g., replacing Br with Cl or I) affect biological activity and metabolic stability?
- Methodological Answer : Halogen replacement alters lipophilicity (logP) and metabolic clearance. For example:
- Br → Cl : Reduces molecular weight but decreases inhibitory activity (IC increases 3-fold) due to weaker σ-hole interactions.
- Br → I : Enhances binding affinity (IC ~0.5 μM) but increases hepatic clearance (t <30 min in rat models). Stability assays (microsomal incubation) guide optimal halogen selection .
Q. What strategies improve in vivo bioavailability of this compound?
- Methodological Answer : Formulation with cyclodextrin derivatives (e.g., sulfobutylether-β-cyclodextrin) enhances aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL). Pharmacokinetic studies in rodents show a 2.5-fold increase in AUC (0–24h) when administered as a nanoemulsion (particle size <100 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
